2-(2,4-Difluorophenylsulfanyl)aniline

Description

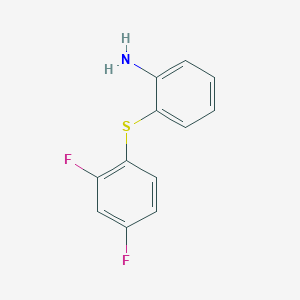

2-(2,4-Difluorophenylsulfanyl)aniline is an aromatic amine characterized by an aniline moiety (C₆H₅NH₂) substituted with a sulfanyl (-S-) group linked to a 2,4-difluorophenyl ring. Its molecular formula is C₁₂H₉F₂NS, with a molecular weight of 237.27 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the nucleophilic properties of the aniline group, making it relevant in pharmaceutical and agrochemical research. The sulfanyl group (thioether) provides moderate oxidation susceptibility compared to sulfonyl analogs, influencing its reactivity and stability .

Properties

Molecular Formula |

C12H9F2NS |

|---|---|

Molecular Weight |

237.27 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)sulfanylaniline |

InChI |

InChI=1S/C12H9F2NS/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7H,15H2 |

InChI Key |

RWBUWQCILYFMQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Fluorine vs. Chlorine : Fluorine’s high electronegativity enhances binding to biological targets compared to chlorine’s bulkier, less electronegative profile .

- Methyl/Methoxy Groups : Electron-donating groups (e.g., methyl in ) increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions.

- Trifluoromethyl : The -CF₃ group in introduces strong electron-withdrawing effects and lipophilicity, improving metabolic stability in drug design .

Physical State and Stability :

- Liquid-state compounds like offer ease of handling in synthetic workflows, while crystalline analogs (e.g., ) enable precise structural characterization.

- Sulfanyl groups are prone to oxidation, unlike sulfonyl derivatives (e.g., ), necessitating inert storage conditions .

Applications :

- Pharmaceuticals : Fluorinated analogs (e.g., target compound, ) are prioritized for their bioavailability and resistance to metabolic degradation.

- Agrochemicals : Chlorinated derivatives (e.g., ) are explored for pesticidal activity due to their stability in environmental conditions.

Research Findings and Data

Crystallographic Insights:

- Compounds like N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline () exhibit intermolecular N—H⋯O hydrogen bonds, forming 1D chains. Such interactions are critical for understanding the solid-state packing of sulfanyl/sulfonyl anilines.

- The target compound’s sulfanyl group may participate in weaker C—H⋯S interactions, influencing solubility and crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.